molecular formula C20H18N4O2 B10815638 3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10815638
M. Wt: 346.4 g/mol
InChI Key: WZBPFRAHGWVSIJ-UHFFFAOYSA-N
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Description

OSM-S-670 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. OSM-S-670 is particularly noted for its potential antimalarial properties, making it a subject of interest in the fight against malaria.

Preparation Methods

The synthesis of OSM-S-670 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is typically achieved through a series of organic reactions, including halogenation and Suzuki coupling. The reaction conditions often involve the use of boronic acids and palladium catalysts to facilitate the coupling reactions. Industrial production methods for OSM-S-670 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

OSM-S-670 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-670 might yield a sulfoxide or sulfone derivative, while reduction could yield a thioether.

Scientific Research Applications

OSM-S-670 has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of OSM-S-670 involves its interaction with specific molecular targets within the cell. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase, an enzyme crucial for protein synthesis in the malaria parasite. OSM-S-670 inhibits this enzyme by forming a covalent adduct, thereby blocking its activity and leading to the parasite’s death . Additionally, OSM-S-670 has been shown to activate the amino acid starvation response, further inhibiting parasite growth.

Comparison with Similar Compounds

OSM-S-670 is part of a broader class of aminothienopyrimidine compounds. Some similar compounds include:

Compared to these similar compounds, OSM-S-670 is unique in its specific molecular interactions and the potency of its inhibitory effects on the malaria parasite. Its structural modifications provide it with distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H18N4O2/c1-25-17-10-6-5-9-16(17)20-23-22-18-13-21-14-19(24(18)20)26-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3

InChI Key

WZBPFRAHGWVSIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC=CC=C4

Origin of Product

United States

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